1,3-Dibromobenzene-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4Br2 |

|---|---|

Molecular Weight |

239.93 g/mol |

IUPAC Name |

1,3-dibromo-2,4,5,6-tetradeuteriobenzene |

InChI |

InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D |

InChI Key |

JSRLURSZEMLAFO-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])Br)[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromobenzene-d4: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 1,3-Dibromobenzene-d4. This deuterated aromatic compound is a valuable tool in various research and development applications, including its use as an internal standard in analytical studies and as a building block in the synthesis of complex deuterated molecules for metabolic and pharmacokinetic studies.

Core Chemical and Physical Properties

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1616983-07-3 | [2] |

| Molecular Formula | C₆D₄Br₂ | [3] |

| Synonyms | 1,3-Dibromo-2,4,5,6-tetradeuteriobenzene, m-Dibromobenzene-d4 | |

| Purity | Typically ≥98% | [3] |

Table 2: Physical Properties of 1,3-Dibromobenzene (Non-deuterated Analog)

| Property | Value | Source |

| Molecular Weight | 235.90 g/mol | [4][5][6] |

| Appearance | Colorless liquid | [5] |

| Melting Point | -7 °C | [5] |

| Boiling Point | 218-220 °C | [5] |

| Density | 1.952 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene (B151609). | [5] |

| Vapor Pressure | 5 mmHg (at 66 °C) | |

| Refractive Index | n20/D 1.608 |

Molecular Structure and Visualization

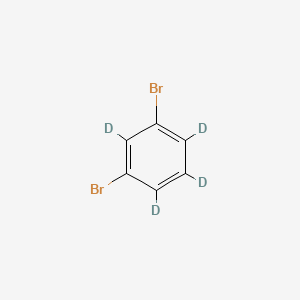

The molecular structure of this compound consists of a benzene ring where the hydrogen atoms at positions 2, 4, 5, and 6 are replaced by deuterium (B1214612) atoms, and bromine atoms are attached to positions 1 and 3.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in peer-reviewed literature. However, a plausible synthetic route can be derived from general methods for the deuteration of aromatic compounds.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned through the deuteration of 1,3-dibromobenzene. A common method for introducing deuterium into an aromatic ring is through acid-catalyzed isotope exchange with a deuterium source, such as deuterated sulfuric acid (D₂SO₄) or by using a noble metal catalyst with deuterium gas (D₂).

Disclaimer: This is a generalized proposed workflow. Specific reaction conditions such as temperature, pressure, and reaction time would need to be optimized for this particular substrate.

Spectroscopic Data (for Non-Deuterated 1,3-Dibromobenzene)

Table 3: Spectroscopic Data for 1,3-Dibromobenzene

| Technique | Key Features | Source |

| ¹H NMR | Signals in the aromatic region (δ 7.0-7.7 ppm). The presence of deuterium in the d4-analog would result in the absence of these proton signals. | [7] |

| ¹³C NMR | Signals corresponding to the aromatic carbons. The C-D coupling would lead to multiplets for the deuterated carbon atoms. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 234, 236, 238 corresponding to the isotopic distribution of bromine. For the d4-analog, the molecular ion peak would be shifted to m/z 238, 240, 242. | [8][9] |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations. In the d4-analog, these would be replaced by C-D vibrations at lower frequencies (approximately 2100-2300 cm⁻¹ for C-D stretch). | [4][10][11] |

Conclusion

This compound is a key isotopically labeled compound with significant applications in scientific research and drug development. While a complete set of experimentally determined properties and detailed synthesis protocols are not widely published, this guide provides a comprehensive overview based on available data and established chemical principles. The provided information on its non-deuterated analog serves as a valuable reference point for researchers working with this compound. Further experimental investigation is warranted to fully characterize the specific properties of this compound.

References

- 1. Deuterated benzene - Wikipedia [en.wikipedia.org]

- 2. This compound | 1616983-07-3 [m.chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. 1,3-Dibromobenzene(108-36-1) 1H NMR spectrum [chemicalbook.com]

- 8. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 9. 1,3-Dibromobenzene(108-36-1) MS [m.chemicalbook.com]

- 10. 1,3-Dibromobenzene(108-36-1) IR Spectrum [m.chemicalbook.com]

- 11. Benzene, 1,3-dibromo- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Characteristics of 1,3-Dibromobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 1,3-Dibromobenzene-d4, a deuterated analog of 1,3-Dibromobenzene. Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are valuable tools in pharmaceutical and metabolic research due to the kinetic isotope effect.[1][2][3] This substitution of hydrogen with its heavier, stable isotope can significantly influence the metabolic fate of a drug, often leading to a longer half-life.[2]

While specific experimental data for the physical properties of this compound is not extensively available, the characteristics are expected to be very similar to its non-deuterated counterpart, 1,3-Dibromobenzene. The primary difference lies in the molecular weight due to the presence of four deuterium atoms.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1,3-Dibromobenzene. These values serve as a close approximation for this compound.

| Property | Value |

| Molecular Formula | C₆D₄Br₂ |

| Molecular Weight | 239.93 g/mol [4] |

| CAS Number | 1616983-07-3[5][6] |

| Appearance | Colorless liquid[7][8] |

| Melting Point | -7 °C[7][9][10] |

| Boiling Point | 218-219 °C[9][10] |

| Density | ~1.952 g/mL at 25 °C[9] |

| Solubility | Immiscible with water.[11] Soluble in organic solvents like ethanol, ether, and benzene.[8] |

| Refractive Index | n20/D 1.608[9] |

Experimental Protocols

The characterization of deuterated compounds like this compound relies on a combination of analytical techniques to confirm the isotopic substitution and purity.[12]

General Workflow for Synthesis and Characterization:

Caption: General workflow for the synthesis and characterization of this compound.

Detailed Methodologies:

A common synthetic route to dibromobenzenes involves the bromination of benzene.[13] For the deuterated analog, a deuteration step would be incorporated. The precise methodology for introducing deuterium can vary, but often involves using a deuterated reagent or a catalyst that facilitates H-D exchange.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the positions of deuterium atoms. By comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated counterpart, the absence of signals at specific chemical shifts indicates successful deuteration. ²H (Deuterium) NMR can also be used to directly observe the deuterium nuclei.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak in the mass spectrum will be shifted to a higher mass-to-charge ratio compared to 1,3-Dibromobenzene, confirming the incorporation of deuterium.

-

Infrared (IR) Spectroscopy: The C-D bond vibrational frequencies are different from C-H bond frequencies. IR spectroscopy can be used to observe the characteristic C-D stretching and bending vibrations, providing further evidence of deuteration.

Logical Relationships in Application

Deuterated compounds are frequently used as internal standards in quantitative analysis and as tracers to study reaction mechanisms and metabolic pathways.[1][14]

Use as an Internal Standard:

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. 1,4-Dibromobenzene-d4 | C6H4Br2 | CID 2733419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1616983-07-3 [m.chemicalbook.com]

- 6. densitypharmachem.com [densitypharmachem.com]

- 7. 1,3-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. 1,3-二溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,3-Dibromobenzene CAS#: 108-36-1 [m.chemicalbook.com]

- 11. 1,3-Dibromobenzene, 97+% | Fisher Scientific [fishersci.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. brainly.com [brainly.com]

- 14. Deuteration - ThalesNano [thalesnano.com]

An In-Depth Technical Guide to the Synthesis and Preparation of 1,3-Dibromobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1,3-Dibromobenzene-d4, a deuterated analog of 1,3-dibromobenzene. Isotopically labeled compounds such as this compound are invaluable tools in various research applications, including as internal standards for mass spectrometry, in metabolic studies, and for elucidating reaction mechanisms. This document outlines a multi-step synthesis beginning with the deuteration of a benzene (B151609) ring, followed by functional group manipulations to achieve the desired 1,3-dibromo substitution pattern on the deuterated core. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to assist researchers in the practical application of this synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound can be strategically approached through a three-stage process. The core of this strategy involves the initial preparation of a fully deuterated aniline (B41778) precursor, followed by regioselective bromination and a concluding Sandmeyer reaction.

-

Preparation of Nitrobenzene-d5 (B32914): The synthesis commences with the nitration of commercially available benzene-d6 (B120219). This step introduces a nitro group, which is a meta-director, crucial for establishing the correct substitution pattern in the subsequent step.

-

Bromination of Nitrobenzene-d5: The deuterated nitrobenzene (B124822) is then subjected to electrophilic bromination. The directing effect of the nitro group guides the incoming bromine atom to the meta position, yielding 1-bromo-3-nitrobenzene-d4.

-

Reduction of the Nitro Group: The nitro group of 1-bromo-3-nitrobenzene-d4 is subsequently reduced to an amino group to furnish 3-bromoaniline-d4 (B588567). This transformation is essential for the final step of the synthesis.

-

Sandmeyer Reaction: In the final step, the amino group of 3-bromoaniline-d4 is converted to a diazonium salt and then displaced by a bromine atom using a classic Sandmeyer reaction. This yields the target molecule, this compound.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties and expected yields for the intermediates and the final product in the synthesis of this compound. Please note that the yields are estimates and can vary depending on experimental conditions and optimization.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Estimated Yield (%) |

| Nitrobenzene-d5 | C₆D₅NO₂ | 128.14 | Liquid | 85 |

| 1-Bromo-3-nitrobenzene-d4 | C₆D₄BrNO₂ | 206.03 | Solid | 80 |

| 3-Bromoaniline-d4 | C₆D₄BrNH₂ | 176.07 | Liquid/Solid | 85 |

| This compound | C₆D₄Br₂ | 239.93 | Liquid | 70 |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These protocols are based on established chemical transformations and may require optimization for the specific deuterated substrates.

Step 1: Synthesis of Nitrobenzene-d5

This procedure is adapted from standard nitration methods for aromatic compounds.

Materials:

-

Benzene-d6

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, while maintaining the temperature below 10 °C.

-

Slowly add 10 g of benzene-d6 to the cooled sulfuric acid in the reaction flask.

-

Add the nitrating mixture dropwise to the benzene-d6 solution over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 60 minutes.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield nitrobenzene-d5.

Step 2: Synthesis of 1-Bromo-3-nitrobenzene-d4

This protocol utilizes the meta-directing effect of the nitro group for regioselective bromination.[1]

Materials:

-

Nitrobenzene-d5

-

Dichloromethane (CH₂Cl₂)

-

Iron(III) Bromide (FeBr₃)

-

Bromine (Br₂)

-

10% Sodium Thiosulfate (B1220275) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane/Ethyl Acetate (B1210297) solvent system

Procedure:

-

Dissolve 10 g of nitrobenzene-d5 in 30 mL of dichloromethane in a round-bottom flask and add 0.5 g of iron(III) bromide.

-

Cool the mixture to 0 °C in an ice bath.

-

Prepare a solution of 13 g of bromine in 10 mL of dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding water.

-

Wash the organic layer sequentially with water, 10% sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to obtain 1-bromo-3-nitrobenzene-d4.[1]

Step 3: Synthesis of 3-Bromoaniline-d4

This step involves the reduction of the nitro group to an amine.

Materials:

-

1-Bromo-3-nitrobenzene-d4

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Tin (Sn) powder

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Diethyl Ether

Procedure:

-

In a round-bottom flask, suspend 10 g of 1-bromo-3-nitrobenzene-d4 in 100 mL of ethanol.

-

Add 20 g of tin powder to the suspension.

-

While stirring vigorously, add 50 mL of concentrated hydrochloric acid dropwise, maintaining the reaction temperature below 60 °C.

-

After the addition is complete, heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-bromoaniline-d4.

Step 4: Synthesis of this compound via Sandmeyer Reaction

This final step utilizes the Sandmeyer reaction to replace the amino group with a bromine atom.[2][3]

Materials:

-

3-Bromoaniline-d4

-

Hydrobromic Acid (HBr, 48%)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ice

-

Diethyl Ether

Procedure:

-

Dissolve 5 g of 3-bromoaniline-d4 in 20 mL of 48% hydrobromic acid in a beaker and cool to 0 °C in an ice-water bath.

-

Slowly add a solution of 2.5 g of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete.

-

In a separate flask, dissolve 5 g of copper(I) bromide in 15 mL of 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 30 minutes.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the ether extract with 2M sodium hydroxide and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the ether by distillation.

-

Purify the residue by vacuum distillation to obtain this compound.

Synthetic Pathway Visualization

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

1,3-Dibromobenzene-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Dibromobenzene-d4, a deuterated aromatic compound of significant interest in analytical and pharmaceutical research. This document covers its core physicochemical properties, synthesis, and its critical application as an internal standard in bioanalytical method development, particularly in the context of antiviral drug research.

Core Data Presentation

This compound is the deuterated isotopologue of 1,3-Dibromobenzene (B47543). The incorporation of four deuterium (B1214612) atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value |

| Chemical Name | 1,3-Dibromobenzene-2,4,5,6-d4 |

| CAS Number | 1616983-07-3 |

| Molecular Formula | C₆D₄Br₂ |

| Molecular Weight | 239.93 g/mol |

| Appearance | Colorless to light yellow liquid |

| Synonyms | m-Dibromobenzene-d4, Benzene-1,2,3,5-d4, 4,6-dibromo |

Applications in Research and Drug Development

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility is particularly relevant in pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).

A significant area of application relates to the development of antiviral therapeutics. The non-deuterated parent compound, 1,3-Dibromobenzene, is a key starting material in the synthesis of Lufotrelvir (PF-07304814) , an investigational antiviral agent that has been in clinical trials for the treatment of COVID-19.[1] Lufotrelvir is a prodrug of PF-00835231, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). Given this synthetic lineage, this compound serves as a logical and effective internal standard for the bioanalysis of Lufotrelvir, its active metabolite, or related impurities during preclinical and clinical development.

Experimental Protocols

Proposed Synthesis of this compound

Hypothetical Two-Step Synthesis:

-

Nitration of Benzene-d6: Benzene-d6 is first nitrated to form nitrobenzene-d5.

-

Reduction to Aniline-d5: The nitro group is then reduced to an amine, yielding aniline-d5.

-

Bromination: Aniline-d5 is brominated to introduce a bromine atom at the meta position.

-

Sandmeyer Reaction: The resulting deuterated bromoaniline undergoes a diazotization reaction followed by a Sandmeyer reaction with cuprous bromide to replace the amino group with a second bromine atom, yielding the final product, this compound.

An alternative approach involves the direct replacement of halogen atoms with deuterium via a Grignard reaction with heavy water (D₂O).

Caption: Proposed synthetic pathway for this compound.

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines a general workflow for quantifying an analyte (e.g., Lufotrelvir) in a biological matrix (e.g., human plasma) using this compound as a surrogate internal standard. In an ideal scenario, a deuterated version of the analyte itself would be used; however, when that is not available, a stable isotope-labeled synthetic precursor can be a viable alternative, though careful validation is required.

Materials:

-

Analyte of interest (e.g., Lufotrelvir)

-

Internal Standard (IS): this compound

-

Biological Matrix: Blank human plasma

-

Solvents: HPLC-grade methanol, acetonitrile (B52724), water, formic acid

-

Protein Precipitation Agent: Acetonitrile or methanol, often containing 0.1% formic acid.

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte and the IS in methanol.

-

Create a working standard solution of the analyte by serial dilution of the stock solution.

-

Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation agent.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (blank, calibration standard, or unknown), add 150 µL of the working IS solution.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject a small volume (e.g., 5-10 µL) of the supernatant onto a suitable analytical column (e.g., C18 reversed-phase). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation.

-

Mass Spectrometry (MS/MS): Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for both the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: General workflow for sample analysis using an internal standard.

References

In-Depth Technical Guide on the Isotopic Purity of 1,3-Dibromobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1,3-Dibromobenzene-d4 (CAS No. 1616983-07-3), a deuterated analog of 1,3-Dibromobenzene. This document outlines the typical isotopic purity, the analytical methodologies for its determination, and a plausible synthetic route.

Data Presentation

The isotopic purity of deuterated compounds is a critical parameter, ensuring the reliability and accuracy of their application in research and development. While a specific certificate of analysis for this compound was not publicly available, the isotopic purity of the closely related isomer, 1,4-Dibromobenzene-d4, is consistently reported by major chemical suppliers. This data provides a strong indication of the expected purity for this compound.

| Parameter | Typical Value | Analytical Method |

| Isotopic Purity (Atom % D) | ≥ 98% | NMR Spectroscopy, Mass Spectrometry |

| Chemical Purity | ≥ 98% | GC, HPLC |

| Molecular Formula | C₆D₄Br₂ | - |

| Molecular Weight | 239.93 g/mol | - |

| CAS Number | 1616983-07-3 | - |

Note: The isotopic purity value is based on the specifications for the analogous compound 1,4-Dibromobenzene-d4 as a representative figure.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds.[3] Both proton (¹H) and deuterium (B1214612) (²H) NMR can be employed.

¹H NMR Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a high-purity, non-deuterated solvent (e.g., chloroform, acetone).

-

Internal Standard: Add a known amount of a suitable internal standard with a well-defined proton signal that does not overlap with any residual proton signals from the analyte.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for the small residual proton signals.

-

Data Analysis: Integrate the area of the residual proton signals in this compound and the signal of the internal standard. The isotopic purity is calculated by comparing the relative integrals, taking into account the number of protons in both the analyte and the standard.

²H NMR Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in a protonated solvent.

-

Data Acquisition: Acquire the ²H NMR spectrum.

-

Data Analysis: The presence and integration of the deuterium signal directly confirm the deuteration and can be used to quantify the isotopic purity by comparing it to any residual protonated impurities.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a highly sensitive method for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[2][4]

LC-ESI-HR-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system to separate the analyte from any potential impurities.

-

Ionization: Utilize electrospray ionization (ESI) to generate gas-phase ions of the analyte.

-

Mass Analysis: Analyze the ions using a high-resolution mass spectrometer (e.g., Orbitrap, TOF). The high resolution allows for the differentiation of the molecular ions of the different isotopologues (C₆D₄Br₂, C₆HD₃Br₂, C₆H₂D₂Br₂, etc.).

-

Data Analysis: The isotopic purity is determined by calculating the relative abundance of the ion corresponding to the fully deuterated molecule (d4) compared to the ions of the partially deuterated molecules (d3, d2, d1, d0).

Logical Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for the characterization of the isotopic purity of this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

Solubility of 1,3-Dibromobenzene-d4 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dibromobenzene-d4 in organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form in public literature, this document focuses on the known solubility of its non-deuterated analog, 1,3-Dibromobenzene, and outlines the standard methodologies for experimentally determining solubility.

Core Concepts: Solubility of Deuterated Compounds

The process of replacing hydrogen atoms with deuterium (B1214612) in a molecule, known as deuteration, generally has a minimal impact on its physical properties, including solubility.[1][2] While minor differences in solubility between a deuterated compound and its non-deuterated counterpart can exist due to subtle changes in intermolecular forces, it is widely accepted in the scientific community that their solubility profiles are very similar.[1] Therefore, the solubility of 1,3-Dibromobenzene can be used as a strong proxy for the solubility of this compound.

Qualitative Solubility of 1,3-Dibromobenzene

1,3-Dibromobenzene is a non-polar aromatic compound. Based on the principle of "like dissolves like," it exhibits good solubility in non-polar organic solvents and is poorly soluble in polar solvents such as water.[3]

Table 1: Qualitative Solubility of 1,3-Dibromobenzene in Various Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble |

| Ethers | Diethyl ether | Very Soluble |

| Halogenated Solvents | Chloroform | Soluble |

| Alcohols | Ethanol | Soluble |

| Ketones | Acetone | Soluble |

| Polar Aprotic Solvents | Acetonitrile, DMSO | Moderately to Sparingly Soluble |

| Water | Low to Insoluble |

This table is based on the general solubility characteristics of 1,3-Dibromobenzene as described in the literature.[3][4][5]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following gravimetric method is a standard and reliable approach.[6]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure the solution is saturated.[6]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.[6]

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose.[6]

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, weigh the dish or vial containing the solid residue of this compound.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

-

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Applications in Research and Development

Understanding the solubility of this compound is crucial for its application in various fields. As a deuterated compound, it is valuable in Nuclear Magnetic Resonance (NMR) spectroscopy, where it can be used as a non-interfering solvent or as an internal standard.[7] Additionally, its non-deuterated counterpart is used in the synthesis of pharmaceuticals and other specialty chemicals, and 4,6-Dibromobenzene-1,2,3,5-d4 has been noted for its use as an electroluminescent host in organic electronic devices.[8][9][10][11] Accurate solubility data is essential for designing reaction conditions, purification processes, and formulation development.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. Dibromobenzene - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. synmr.in [synmr.in]

- 8. This compound | 1616983-07-3 [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1,3-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Safety Guide on 1,3-Dibromobenzene-d4

Disclaimer: Specific safety data for 1,3-Dibromobenzene-d4 (CAS No. 1616983-07-3) is limited. This guide is compiled using data from the safety data sheet (SDS) of its non-deuterated analogue, 1,3-Dibromobenzene (CAS No. 108-36-1). The toxicological and chemical properties are expected to be nearly identical, as deuterium (B1214612) substitution typically does not significantly alter a molecule's hazardous characteristics.

This document provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, designed for researchers, scientists, and professionals in drug development.

Section 1: Hazard Identification and Classification

1,3-Dibromobenzene is classified as a hazardous substance. It is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

GHS Hazard Statements:

-

H227: Combustible liquid.[1]

-

H335: May cause respiratory irritation.[1]

-

H411: Toxic to aquatic life with long lasting effects.

Pictogram:

-

GHS07 (Exclamation Mark)[5]

Section 2: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1,3-Dibromobenzene.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₂ | [1][6] |

| Molecular Weight | 235.90 g/mol | [1][3][7] |

| Appearance | Clear, colorless to light yellow liquid | [1][8] |

| Odor | Odorless | [1] |

| Melting Point | -7 °C (lit.) | [7] |

| Boiling Point | 218-219 °C (lit.) | [7] |

| Density | 1.952 g/mL at 25 °C (lit.) | [7] |

| Vapor Pressure | 5 mmHg at 66 °C | [7] |

| Vapor Density | 8.15 - 8.16 (Air = 1.0) | [7][9] |

| Water Solubility | 0.068 g/L | [8][9] |

| Refractive Index | n20/D 1.608 (lit.) | [7] |

Section 3: Toxicological Information

While comprehensive toxicological data is not fully available, existing information points to moderate acute toxicity and significant irritant properties.

| Toxicity Metric | Value | Species | Reference |

| LD50 Oral | 2,250 mg/kg | Mouse | [4][9] |

| LD50 Intraperitoneal | 900 mg/kg | Mouse | [4] |

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

-

Respiratory Sensitization: May cause respiratory irritation.[9]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[9]

-

Germ Cell Mutagenicity: Data not available.[9]

-

Reproductive Toxicity: Data not available.[9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9]

Section 4: Handling, Storage, and Exposure Control

Proper handling and storage are crucial to minimize risk.

Safe Handling Procedures:

-

Use only in a well-ventilated area or outdoors.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

-

Wash hands and any exposed skin thoroughly after handling.[1][4]

-

Wear appropriate personal protective equipment (PPE).[10]

Storage Conditions:

Exposure Controls and Personal Protective Equipment (PPE):

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[2]

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and protective clothing.[9][10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., ABEK (EN 14387)).[9][10]

Section 5: Emergency and First-Aid Protocols

Immediate and appropriate action is critical in case of exposure or emergency.

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. Get medical attention if skin irritation occurs.[1][2]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention if eye irritation persists.[1][2]

-

Ingestion: Clean mouth with water. Do NOT induce vomiting. Call a poison center or doctor for medical attention.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1] Water mist can be used to cool closed containers.[1]

-

Specific Hazards: The material is combustible and containers may explode when heated.[1] Hazardous decomposition products include carbon oxides and hydrogen bromide gas.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release (Spill) Protocol: A systematic approach is required to safely manage a spill of this compound. The logical workflow below outlines the necessary steps from initial detection to final decontamination.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. This compound | 1616983-07-3 [m.chemicalbook.com]

- 7. 1,3-Dibromobenzene 97 108-36-1 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

Commercial Suppliers and Technical Applications of 1,3-Dibromobenzene-d4: A Guide for Researchers

This technical guide provides a comprehensive overview of the commercial availability and potential applications of 1,3-Dibromobenzene-d4 for researchers, scientists, and professionals in drug development. This deuterated aromatic compound serves as a valuable tool in various stages of research, from a building block in organic synthesis to a standard in analytical assays.

Commercial Availability

This compound (CAS No. 1616983-07-3) is available from several commercial suppliers. The purity, isotopic enrichment, and available quantities vary by supplier. The following table summarizes the offerings from a selection of vendors.

| Supplier | Purity/Isotopic Enrichment | Available Quantities | Application Notes |

| --INVALID-LINK-- | ≥98% (CP), ≥98 atom% D[1] | 250mg[1] | Not specified |

| --INVALID-LINK-- | Purity (GC): ≥99.0%, D-Enrichment (H-NMR): ≥98.0%[2] | Bulk quantities available in stock[2] | Not specified |

| --INVALID-LINK-- | 99%[3] | 100g, 500g, 1kg, 5kg, 25kg[3] | OLED & pharmaceutical intermediates[3] |

| --INVALID-LINK-- | High purity | Inquire for details | Stable isotopes for various applications[4] |

| --INVALID-LINK-- | High purity | Inquire for details | Tracer, internal standard for NMR, GC-MS, or LC-MS[5] |

| --INVALID-LINK-- | Varies by supplier | Varies by supplier | Lists multiple suppliers[6] |

Applications in Research and Drug Development

While specific, published experimental protocols for this compound are not abundant, its primary utility in a research and drug development context can be inferred from the known applications of deuterated compounds.

Use as an Internal Standard

Deuterated molecules are widely used as internal standards in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5] The key advantage is that the deuterated standard co-elutes with the non-deuterated analyte and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for precise quantification of the analyte in complex biological matrices like plasma or urine.

The logical workflow for using this compound as an internal standard in a hypothetical assay is depicted below.

Metabolic Fate and Pharmacokinetic Studies

Deuteration can alter the metabolic profile of a molecule by slowing down metabolic processes that involve the cleavage of a carbon-deuterium bond (the kinetic isotope effect). While the metabolism of this compound is not specifically detailed in the literature, studies on the non-deuterated analog, 1,3-dibromobenzene (B47543), show that it undergoes metabolism in rats, leading to the formation of various metabolites, including dibromophenols and dibromothiophenols, which are excreted in the urine.[7]

The metabolic pathway of 1,3-dibromobenzene can serve as a model for predicting the potential metabolic fate of its deuterated counterpart. Understanding these pathways is crucial in drug development to assess the potential for drug-drug interactions and to identify any potentially toxic metabolites.

Use in Organic Synthesis

This compound can be used as a starting material for the synthesis of more complex deuterated molecules. The bromine atoms can be readily displaced or used in coupling reactions (e.g., Suzuki or Stille coupling) to introduce other functional groups, thereby incorporating the deuterium (B1214612) label into a target molecule. This is particularly useful for synthesizing deuterated drug candidates or their metabolites for further study.

Experimental Protocols

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Prepare a working internal standard solution by diluting the stock solution to the desired concentration for spiking into samples. The final concentration in the sample should be chosen to give a robust signal in the mass spectrometer.

-

Sample Preparation: To a known volume of the biological sample (e.g., 100 µL of plasma), add a small, precise volume of the working internal standard solution (e.g., 10 µL).

-

Extraction: Perform a protein precipitation or liquid-liquid/solid-phase extraction to remove interferences and isolate the analyte and internal standard.

-

Analysis: Inject the extracted sample into the LC-MS/MS system and acquire data in multiple reaction monitoring (MRM) mode, with specific transitions for both the analyte and this compound.

-

Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard and determine the concentration of the analyte from a calibration curve prepared in the same biological matrix.

References

- 1. cenmed.com [cenmed.com]

- 2. mascotchem.com [mascotchem.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 1616983-07-3 [m.chemicalbook.com]

- 7. The disposition and metabolism of 1,3-dibromobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 1,3-Dibromobenzene-d4 in Advanced Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utility of 1,3-Dibromobenzene-d4 as a versatile starting material in a variety of advanced chemical reactions. Its deuterated nature makes it an invaluable tool in mechanistic studies, the synthesis of internal standards for mass spectrometry, and the development of novel materials with enhanced properties. This document details key reactions, provides explicit experimental protocols, and presents quantitative data to facilitate its application in research and development.

Core Reactions and Applications

This compound, a deuterated aromatic compound, serves as a crucial building block in several classes of organic reactions. Its applications span from the synthesis of complex deuterated molecules for mechanistic elucidation to the creation of advanced materials such as deuterated polymers and liquid crystals. The presence of deuterium (B1214612) atoms provides a unique isotopic signature, allowing for precise tracking and analysis in various scientific investigations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The two bromine atoms can be sequentially or simultaneously replaced, offering a high degree of control over the final product.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While specific examples utilizing this compound are not extensively reported, the reaction conditions are well-established for the non-deuterated analogue and are directly applicable. This reaction is instrumental in the synthesis of deuterated biaryls and polyaryls.

Experimental Protocol: Synthesis of a Deuterated Biphenyl Derivative (Hypothetical)

This protocol is adapted from established methods for Suzuki-Miyaura couplings of aryl bromides.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (B86663)

-

Celite

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).

-

Add a degassed 4:1:1 mixture of toluene:ethanol:water.

-

Purge the mixture with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Heat the reaction mixture to 85°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | >80% (based on similar reactions) |

| Purity | >95% (after chromatography) |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing a route to deuterated alkynylarenes. These products are valuable intermediates in the synthesis of more complex molecules and materials.

Experimental Protocol: Synthesis of a Deuterated Di-alkynylbenzene (Hypothetical)

This protocol is based on standard Sonogashira coupling procedures.

Materials:

-

This compound

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Saturated aqueous ammonium (B1175870) chloride

Procedure:

-

In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) in anhydrous, degassed THF and TEA.

-

Add phenylacetylene (2.5 eq) dropwise to the stirred solution.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by flash column chromatography.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-90% (based on similar reactions) |

| Purity | >95% (after chromatography) |

| Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

Logical Flow of Sonogashira Coupling

Caption: Step-by-step process for the Sonogashira coupling reaction.

Synthesis of Deuterated Boronic Acids

This compound can be converted into its corresponding deuterated boronic acid derivative. This is a crucial step for subsequent Suzuki-Miyaura couplings where the deuterated aryl group is transferred.

Experimental Protocol: Synthesis of (3-bromophenyl-d4)boronic acid

Materials:

-

This compound

-

n-Butyllithium (n-BuLi)

-

Trimethyl borate (B1201080)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under argon.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add trimethyl borate (1.2 eq) dropwise at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 60-75% |

| Purity | >98% (after recrystallization) |

| Characterization | ¹H NMR, ¹¹B NMR, Mass Spectrometry |

Application in Deuterated Polymer Synthesis

Deuterated polymers are of significant interest for applications in materials science, particularly for neutron scattering studies and for enhancing the performance of optical and electronic devices. While direct polymerization of this compound is not common, it can be a precursor to deuterated monomers. For instance, it can be converted to deuterated diisopropenylbenzene, which is then used in polymerization reactions.

The synthesis of perdeuterated d14-(1,3-diisopropenylbenzene) allows for the preparation of proton-free, perdeuterated polymers via inverse vulcanization with elemental sulfur. This results in materials with engineered infrared transparency.

Key Findings from Deuterated Polymer Synthesis:

-

Enhanced IR Transparency: Deuteration shifts C-H bond vibrations, leading to improved transparency in the mid-wave infrared (MWIR) region.

-

Kinetic Isotope Effects: Significant kinetic isotope effects have been observed, which can alter the mechanistic pathways of polymerization and the resulting copolymer microstructures.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of deuterated compounds. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for deuterated monomers and boronic acids makes it a key component in the toolbox of researchers in drug development, materials science, and mechanistic organic chemistry. The detailed protocols and expected quantitative data provided in this guide are intended to facilitate the practical application of this important deuterated building block in advanced chemical synthesis.

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Semivolatiles using 1,3-Dibromobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of semivolatile organic compounds (SVOCs) is a critical task in environmental monitoring, food safety, and pharmaceutical development. These compounds, which include pollutants like polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), as well as impurities in drug substances, are often present at trace levels in complex matrices. Accurate and precise quantification is essential for regulatory compliance and ensuring product safety.

Gas chromatography-mass spectrometry (GC/MS) is a widely used technique for the analysis of SVOCs. To ensure the reliability of GC/MS data, internal standards are employed to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, where hydrogen atoms are replaced by deuterium, are considered the gold standard for use as internal standards because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio in the mass spectrometer.[1][2][3][4]

This document provides detailed application notes and protocols for the use of 1,3-Dibromobenzene-d4 as a surrogate or internal standard for the quantitative analysis of specific semivolatile organic compounds. While not a standard component in common EPA Method 8270 internal standard mixes, this compound can be a valuable tool for the analysis of certain brominated or aromatic compounds where its chemical similarity provides superior analytical performance.

Principle of the Method

The fundamental principle behind using this compound as a standard is isotopic dilution. A known amount of the deuterated standard is added to the sample before any preparation or analysis steps. It is assumed that any loss of the target analyte during sample processing will be mirrored by a proportional loss of the deuterated standard. By comparing the response of the target analyte to the response of the known amount of the internal or surrogate standard, accurate quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[1][2][3][5]

Application: Analysis of Brominated Aromatic Compounds in Environmental Samples

This protocol outlines the use of this compound as a surrogate standard for the determination of brominated flame retardants and other brominated aromatic compounds in soil and water samples.

Experimental Protocol

1. Reagents and Standards

-

Solvents: Dichloromethane (DCM), Acetone (B3395972), Hexane (pesticide grade or equivalent).

-

Drying Agent: Anhydrous sodium sulfate, baked at 400°C for 4 hours.

-

Target Analyte Stock Solution: 1000 µg/mL solution of target brominated aromatic compounds in a suitable solvent.

-

Surrogate Standard Stock Solution: 1000 µg/mL solution of this compound in DCM.

-

Internal Standard Stock Solution: 1000 µg/mL solution of a suitable internal standard (e.g., Chrysene-d12) in DCM.

-

Calibration Standards: A series of calibration standards are prepared by diluting the target analyte stock solution to concentrations ranging from 1 to 200 µg/L. Each calibration standard should be fortified with the surrogate and internal standard solutions to a constant concentration (e.g., 20 µg/L).

2. Sample Preparation

-

Water Samples (Liquid-Liquid Extraction):

-

To a 1 L separatory funnel, add 1 L of the water sample.

-

Spike the sample with a known amount of the this compound surrogate standard solution.

-

Add 60 mL of DCM to the funnel, seal, and shake vigorously for 2 minutes.

-

Allow the layers to separate and drain the DCM layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

-

Add the internal standard just prior to GC/MS analysis.

-

-

Soil/Sediment Samples (Soxhlet Extraction):

-

Weigh 10-30 g of the homogenized soil sample into a Soxhlet extraction thimble.

-

Spike the sample with a known amount of the this compound surrogate standard solution.

-

Extract the sample for 16-24 hours with a 1:1 mixture of acetone and hexane.

-

Concentrate the extract to a final volume of 1 mL.

-

Perform a solvent exchange to DCM if necessary.

-

Add the internal standard just prior to GC/MS analysis.

-

3. GC/MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.

-

Inlet: Splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantification Ions:

-

Target Analytes: Specific to each compound.

-

This compound: m/z 240 (primary), 238 (secondary).

-

Internal Standard (e.g., Chrysene-d12): m/z 240 (primary), 236 (secondary).

-

-

4. Data Analysis and Quantification

-

Calculate the concentration of each target analyte using the response factor determined from the calibration curve.

-

Monitor the recovery of the this compound surrogate. The recovery should fall within the laboratory-established control limits (typically 70-130%).

Quantitative Data Summary

The following table presents illustrative performance data for the analysis of selected brominated compounds using this compound as a surrogate standard.

| Analyte | Retention Time (min) | Calibration Range (µg/L) | R² of Calibration Curve | Average Recovery (%) | Relative Standard Deviation (%) |

| 1,3,5-Tribromobenzene | 12.5 | 1 - 200 | 0.998 | 95 | 6.8 |

| 2,4-Dibromophenol | 10.2 | 1 - 200 | 0.995 | 88 | 8.2 |

| Hexabromobenzene | 18.9 | 5 - 200 | 0.996 | 102 | 5.5 |

| Surrogate Standard | |||||

| This compound | 8.7 | N/A | N/A | 92 | 7.1 |

Application: Quantification of a Semivolatile Drug Intermediate

This protocol describes the use of this compound as an internal standard for the quantification of a brominated aromatic intermediate in a drug manufacturing process.

Experimental Protocol

1. Reagents and Standards

-

Solvent: Acetonitrile (B52724) (HPLC grade).

-

Analyte Stock Solution: 1000 µg/mL of the drug intermediate in acetonitrile.

-

Internal Standard Stock Solution: 1000 µg/mL of this compound in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to concentrations ranging from 0.5 to 100 µg/mL. Fortify each calibration standard with the this compound internal standard to a constant concentration (e.g., 10 µg/mL).

2. Sample Preparation

-

Accurately weigh approximately 100 mg of the drug substance or reaction mixture into a 10 mL volumetric flask.

-

Add 5 mL of acetonitrile and sonicate for 10 minutes to dissolve the sample.

-

Add a known amount of the this compound internal standard solution.

-

Dilute to the mark with acetonitrile and mix thoroughly.

-

Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

3. GC/MS Instrumental Analysis

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.

-

Inlet: Split injection (20:1) at 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantification Ions:

-

Drug Intermediate: Specific to the compound's fragmentation pattern.

-

This compound: m/z 240 (primary), 159 (secondary).

-

-

4. Data Analysis and Quantification

-

Calculate the relative response factor (RRF) for the analyte in each calibration standard.

-

Determine the concentration of the drug intermediate in the sample using the average RRF from the calibration curve.

Quantitative Data Summary

The following table provides example data for the validation of this method.

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9992 | ≥ 0.995 |

| Accuracy (Recovery %) | 98.5% - 101.2% | 95.0% - 105.0% |

| Precision (RSD %) | < 2.5% | ≤ 5.0% |

| Limit of Quantification (LOQ) | 0.2 µg/mL | Reportable |

Visualizations

Caption: General workflow for SVOC analysis using an internal/surrogate standard.

Caption: Relationship between different types of analytical standards.

References

Application Notes and Protocols for the Environmental Analysis of Persistent Organic Pollutants (POPs) Utilizing 1,3-Dibromobenzene-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Persistent Organic Pollutants (POPs) in environmental samples using 1,3-Dibromobenzene-d4 as a surrogate standard. The methodologies described are grounded in established analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and incorporate robust sample preparation and quality control measures.

Application Note: AN-POPS-001

Title: Quantitative Analysis of Persistent Organic Pollutants in Environmental Matrices by Gas Chromatography-Mass Spectrometry with this compound as a Surrogate Standard.

Introduction: Persistent Organic Pollutants (POPs) are a class of chemical substances that are resistant to environmental degradation, leading to their bioaccumulation and potential adverse effects on human health and the environment.[1] Accurate and sensitive monitoring of these compounds in various environmental matrices is crucial. This application note describes a robust method for the analysis of a wide range of POPs, including polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and organochlorine pesticides (OCPs), in soil and water samples. The method utilizes this compound as a surrogate standard to monitor the efficiency of sample preparation and analysis, ensuring high-quality data. Isotope dilution mass spectrometry (IDMS) is a preferred technique for the accurate quantification of POPs.[2]

Principle: The methodology involves the extraction of POPs from the sample matrix, followed by cleanup to remove interfering substances, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This compound is introduced into the sample at the beginning of the sample preparation process. As a deuterated analog of a semi-volatile organic compound, it behaves similarly to the target POPs during extraction and cleanup but can be distinguished by its mass-to-charge ratio in the mass spectrometer. The recovery of this compound provides a measure of the analytical method's performance for each sample. Quantification of the target POPs is performed using an internal standard calibration method.

Target Analytes: This method is applicable to a broad range of POPs amenable to GC-MS analysis. A representative list of target analytes is provided in the table below.

| Analyte Class | Representative Compounds |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Acenaphthylene, Acenaphthene, Fluorene, Phenanthrene, Anthracene, Fluoranthene, Pyrene, Benzo[a]anthracene, Chrysene, Benzo[b]fluoranthene, Benzo[k]fluoranthene, Benzo[a]pyrene, Indeno[1,2,3-cd]pyrene, Dibenz[a,h]anthracene, Benzo[g,h,i]perylene |

| Polychlorinated Biphenyls (PCBs) | PCB-28, PCB-52, PCB-101, PCB-118, PCB-138, PCB-153, PCB-180 |

| Organochlorine Pesticides (OCPs) | Hexachlorobenzene, Lindane (γ-HCH), Heptachlor, Aldrin, Heptachlor epoxide, Dieldrin, Endrin, 4,4'-DDE, 4,4'-DDD, 4,4'-DDT |

Instrumentation and Consumables:

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

-

GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of a wide range of POPs.

-

Sample Preparation Equipment: Soxhlet extractor or Accelerated Solvent Extractor (ASE), solid-phase extraction (SPE) manifold and cartridges, concentrator (e.g., rotary evaporator or nitrogen evaporator).

-

Glassware: All glassware should be scrupulously cleaned and rinsed with solvent prior to use to avoid contamination.[3]

-

Reagents and Standards: High-purity solvents (e.g., hexane, dichloromethane (B109758), acetone), certified standard solutions of POPs, this compound, and internal standards (e.g., Chrysene-d12, Perylene-d12).

Experimental Protocols

Protocol 1: Analysis of POPs in Soil Samples

1. Sample Preparation and Spiking:

-

Homogenize the soil sample thoroughly. If the sample is wet, it can be air-dried and sieved, or mixed with a drying agent like sodium sulfate (B86663) or diatomaceous earth.[4]

-

Weigh approximately 10-20 g of the homogenized soil into an extraction thimble or cell.

-

Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone). The spiking level should be chosen to give a clear chromatographic peak without saturating the detector. A typical spiking concentration is 100 ng/g.

2. Extraction:

-

Soxhlet Extraction:

-

Place the thimble containing the spiked soil into a Soxhlet extractor.

-

Add 200-250 mL of a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v) to the boiling flask.

-

Extract the sample for 12-24 hours.[3]

-

After extraction, allow the apparatus to cool and concentrate the extract to approximately 5-10 mL using a rotary evaporator.

-

-

Accelerated Solvent Extraction (ASE):

-

Mix the spiked soil with a dispersing agent (e.g., diatomaceous earth) and pack it into an extraction cell.

-

Place the cell in the ASE system.

-

Extract the sample using a suitable solvent (e.g., dichloromethane) at an elevated temperature and pressure (e.g., 100 °C, 1500 psi).

-

Collect the extract in a vial.

-

3. Extract Cleanup:

-

Prepare a multi-layer silica (B1680970) gel column for cleanup. The column can be prepared by packing a glass column with activated silica gel, with a top layer of anhydrous sodium sulfate to remove residual water.

-

Apply the concentrated extract to the top of the column.

-

Elute the POPs with a suitable solvent mixture (e.g., hexane:dichloromethane). The exact composition and volume of the elution solvent should be optimized for the specific target analytes.

-

Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

-

Just prior to analysis, add a known amount of internal standard solution (e.g., Chrysene-d12 and Perylene-d12) to the final extract.

-

Inject 1-2 µL of the extract into the GC-MS system.

-

Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for each target POP, this compound, and the internal standards.

Protocol 2: Analysis of POPs in Water Samples

1. Sample Collection and Preservation:

-

Collect water samples in clean, amber glass bottles.

-

Preserve the samples by storing them at 4°C and analyze as soon as possible.

2. Spiking and Extraction:

-

Measure 1 L of the water sample into a separatory funnel.

-

Spike the water sample with a known amount of this compound solution in a water-miscible solvent (e.g., acetone). A typical spiking concentration is 100 ng/L.

-

Perform a liquid-liquid extraction (LLE) by adding 60 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate and drain the organic (bottom) layer into a flask.

-

Repeat the extraction two more times with fresh portions of dichloromethane.

-

Combine the organic extracts.

-

Alternative: Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

-

Pass the spiked water sample through the cartridge at a controlled flow rate.

-

Wash the cartridge to remove interferences.

-

Elute the POPs from the cartridge with a suitable organic solvent (e.g., dichloromethane).

-

3. Extract Drying and Concentration:

-

Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

4. GC-MS Analysis:

-

Follow the same procedure as described in step 4 of the soil analysis protocol.

Data Presentation

Table 1: GC-MS Parameters for POPs Analysis

| Parameter | Setting |

| GC System | Agilent 8890 GC or equivalent |

| Injector | Split/Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Column Flow | 1.2 mL/min (Constant Flow) |

| Oven Program | 60 °C (hold 2 min), ramp to 150 °C at 15 °C/min, then to 320 °C at 5 °C/min (hold 10 min) |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Selected Ion Monitoring (SIM) Parameters for Target Analytes and Standards

| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | 240 | 160 | 80 |

| Naphthalene | 128 | 129 | 127 |

| Acenaphthylene | 152 | 151 | 153 |

| Fluorene | 166 | 165 | 167 |

| Phenanthrene | 178 | 179 | 176 |

| Pyrene | 202 | 200 | 203 |

| Benzo[a]pyrene | 252 | 253 | 250 |

| PCB-138 | 360 | 362 | 358 |

| 4,4'-DDT | 235 | 237 | 165 |

| Chrysene-d12 (IS) | 240 | 236 | - |

| Perylene-d12 (IS) | 264 | 260 | - |

| (Note: This is an abbreviated list. A full list of ions should be developed for all target analytes.) |

Table 3: Illustrative Performance Data for this compound Surrogate

| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (%) | Acceptance Criteria (%) |

| Reagent Water | 100 ng/L | 95 | 8 | 70 - 130 |

| Surface Water | 100 ng/L | 88 | 12 | 60 - 130 |

| Sandy Loam Soil | 100 ng/g | 92 | 10 | 60 - 130 |

| Clay Soil | 100 ng/g | 85 | 15 | 50 - 130 |

| (Note: These are illustrative values. Each laboratory must establish its own acceptance criteria based on in-house validation studies.) |

Visualizations

Caption: Workflow for the analysis of POPs in soil samples.

Caption: Workflow for the analysis of POPs in water samples.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Quantification of persistent organic pollutants in dietary supplements using stir bar sorptive extraction coupled with GC-MS/MS and isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccbasilea-crestocolmo.org.uy [ccbasilea-crestocolmo.org.uy]

- 4. tools.thermofisher.com [tools.thermofisher.com]

Application Note: Determination of Polybrominated Diphenyl Ethers (PBDEs) by Isotope Dilution GC-HRMS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that have been widely used in a variety of consumer products, including plastics, textiles, and electronics.[1][2] Due to their persistence, bioaccumulation, and potential for long-range environmental transport, PBDEs are classified as persistent organic pollutants (POPs) and are of significant environmental and health concern.[3] Their analysis in complex matrices such as water, soil, sediment, and biological tissues requires highly sensitive and selective analytical methods.[4][5]

This application note details a robust protocol for the quantitative determination of PBDE congeners using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with an isotope dilution approach. This method, based on principles outlined in U.S. EPA Method 1614A, employs ¹³C-labeled PBDE congeners as surrogate standards to correct for analyte losses during sample preparation and analysis.[4][6][7] Additionally, it incorporates the use of 1,3-Dibromobenzene-d4 as a recovery (or syringe) standard to monitor the efficiency of the overall analytical process and ensure data quality.

Principle of Isotope Dilution